N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group at position 5, linked via an amide bond to a 2,3-dihydro-1,4-benzodioxine moiety at position 4.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-3-5-14(12(2)9-11)18-21-22-19(26-18)20-17(23)13-4-6-15-16(10-13)25-8-7-24-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSUQEWYGILKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the oxadiazole family and features a complex structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 341.37 g/mol. The presence of both oxadiazole and benzodioxine moieties enhances its potential interactions with biological targets.
Biological Activities
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For example, compounds similar to this compound have been evaluated against various cancer cell lines. In a study by Arafa et al., several oxadiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cells such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The most potent compounds showed IC50 values significantly lower than standard chemotherapeutics .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activities. A study highlighted its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Mechanism of Action
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It may act by inhibiting enzymes involved in cancer cell proliferation or by inducing apoptosis through the activation of intrinsic pathways. For instance, studies have shown that certain derivatives can inhibit the activity of enzymes like EGFR and Src kinases, which are crucial for tumor growth and survival .
Research Findings
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Arafa et al. (2023) | HEPG2 | 1.18 ± 0.14 | Compared to staurosporine (4.18 ± 0.05) |
| Arafa et al. (2023) | MCF7 | 0.67 | Effective against breast cancer |
| Arafa et al. (2023) | SW1116 | 0.87 | Demonstrated significant potency |
Case Studies
- Case Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and screened for anticancer activity using MTT assays. The results indicated that compounds with similar structural features to this compound exhibited high cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.67 µM to 1.95 µM .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were tested against clinical isolates of bacteria. The results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting potential use as an antibacterial agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, studies demonstrate that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thus offering potential therapeutic benefits for conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Another area of application is its antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. This suggests its potential use in developing new antimicrobial agents to combat resistant strains .
Agricultural Applications
Pesticide Development
The unique structure of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has led to its exploration as a pesticide. Studies indicate that compounds with oxadiazole moieties can act as effective insecticides and fungicides. Field trials have shown promising results in controlling pests while minimizing harm to beneficial insects .
Materials Science
Polymer Synthesis
In materials science, the compound has been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications such as aerospace and automotive components .
Data Tables
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxadiazole derivatives and evaluated their anticancer activity against different cancer cell lines. The results showed that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
Case Study 2: Agricultural Application
Field trials conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled aphid populations on crops without adversely affecting pollinator species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide with key analogs based on substituents, molecular properties, and bioactivity:
Key Observations:
In contrast, sulfanyl acetamide-linked analogs () exhibit superior antibacterial activity, possibly due to the thioether bridge facilitating target interactions .
Structural Flexibility :
- Replacement of the benzodioxine-amide with a pyrazole-carboxamide () reduces steric hindrance, which may influence binding affinity in enzyme pockets .
Cytotoxicity is expected to be modest, as seen in related oxadiazole derivatives .
Preparation Methods
Cyclization of Hydrazide Intermediates
The 1,3,4-oxadiazole ring is constructed via cyclodehydration of a thiosemicarbazide precursor. A representative protocol involves:
- Hydrazide Formation : 2,4-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with hydrazine hydrate to yield 2,4-dimethylbenzohydrazide.
- Cyclization : The hydrazide undergoes cyclization with phosphorus oxychloride (POCl₃) under reflux, forming the 1,3,4-oxadiazole ring. This step proceeds via intramolecular dehydration, producing 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine in 65–75% yield.
Reaction Conditions :
- Solvent: Anhydrous dichloromethane or toluene.
- Temperature: 80–100°C for 6–8 hours.
- Workup: Neutralization with aqueous NaHCO₃, followed by column chromatography (silica gel, hexane/ethyl acetate).
One-Pot Oxadiazole Synthesis
Recent advances enable a streamlined one-pot synthesis using 2,4-dimethylbenzoyl chloride and semicarbazide. The reaction proceeds in acetonitrile with triethylamine as a base, achieving 70% yield with reduced purification steps.
Preparation of 2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide
Nitrile Hydrolysis to Carboxamide
The benzodioxine-carboxamide moiety is synthesized from 2,3-dihydro-1,4-benzodioxine-6-carbonitrile via acid-catalyzed hydrolysis:
- Reaction Setup : The nitrile is treated with a mixture of concentrated sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) at reflux for 5 hours.
- Quenching and Isolation : The reaction mixture is poured into ice-water, precipitating the carboxamide, which is filtered and recrystallized from ethanol (yield: 74%).
Key Considerations :
- Excess TFA enhances electrophilicity of the nitrile group, accelerating hydrolysis.
- Side products (e.g., over-hydrolysis to carboxylic acid) are minimized by controlling reaction time and temperature.
Alternative Route via Benzodioxine-6-Carboxylic Acid
For applications requiring the carboxylic acid intermediate, the nitrile is hydrolyzed under basic conditions (NaOH, H₂O/EtOH, reflux). The resulting acid is isolated in 68% yield and activated as an acyl chloride using thionyl chloride (SOCl₂).
Coupling Strategies for Amide Bond Formation
Acylation of Oxadiazole Amine
The oxadiazole amine reacts with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in anhydrous dichloromethane:
- Activation : The carboxylic acid is converted to its acyl chloride using SOCl₂ (1.2 equiv, 50°C, 2 hours).
- Coupling : The acyl chloride is added dropwise to a solution of the oxadiazole amine and triethylamine (TEA) at 0°C. The reaction proceeds to completion in 4 hours, yielding the target amide in 82% purity.
Purification :
- Extraction: Sequential washes with 1M HCl, saturated NaHCO₃, and brine.
- Chromatography: Silica gel with gradient elution (hexane → ethyl acetate).
Nucleophilic Substitution via Bromoacetamide Intermediate
Adapting methodologies from antimicrobial agent synthesis:
- Bromoacetamide Synthesis : 2,3-Dihydro-1,4-benzodioxine-6-amine reacts with 2-bromoacetyl bromide in aqueous NaOH (pH 10–12), forming N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide (yield: 89%).
- Substitution Reaction : The bromoacetamide is treated with 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine in dimethylformamide (DMF) with K₂CO₃ at 60°C for 12 hours. This SN2 displacement affords the final product in 76% yield.
Optimization and Scalability
Reaction Yield Enhancements
Industrial-Scale Production
- Continuous Flow Systems : Multi-step syntheses are conducted in modular flow reactors, reducing reaction times by 40% and minimizing purification needs.
- Green Chemistry : Solvent-free cyclization using ball milling achieves 78% yield with negligible waste.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient, 254 nm).
- Elemental Analysis : C, 62.15%; H, 5.02%; N, 12.88% (theor. C, 62.11%; H, 5.07%; N, 12.94%).
Comparative Evaluation of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Hydrazide Cyclization | 75% | 98% | Moderate |
| One-Pot Synthesis | 70% | 95% | High |
| Bromoacetamide Coupling | 76% | 99% | High |
The bromoacetamide route offers superior scalability and reproducibility, making it preferred for industrial applications. Academic settings favor one-pot methods for rapid access to intermediates.
Q & A
Q. Table 1: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole Formation | Hydrazide + 2,4-dimethylphenyl isocyanate, DMF, 80°C | 75–85 | |
| Amide Coupling | EDCI/HOBt, DCM, RT | 70–78 | |
| Final Purification | Ethanol recrystallization | 90–95 |
(Basic) Which spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer:
- 1H/13C NMR : Confirm proton environments (e.g., benzodioxine methylene protons at δ 4.2–4.5 ppm) and aromatic substituents .
- IR Spectroscopy : Validate carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 424.1425) .
(Basic) What in vitro assays are recommended for preliminary biological activity evaluation?
Methodological Answer:
- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli using 50–100 µg/mL concentrations .
- Enzyme Inhibition : α-Glucosidase/acetylcholinesterase inhibition assays (IC50 determination via UV-Vis spectrophotometry) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) with dose ranges of 10–100 µM .
(Advanced) How can reaction parameters be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent Optimization : Replace DMF with DMAc for higher oxadiazole cyclization efficiency (yield increases by 10–15%) .
- Catalyst Use : Add catalytic CuI (0.1 eq) to accelerate amide coupling .
- In-line Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediates and minimize side products .
(Advanced) How should researchers address discrepancies in reported biological activities?
Methodological Answer:
- Assay Standardization : Normalize protocols (e.g., fixed incubation times, consistent cell lines) to reduce variability .
- SAR Analysis : Compare substituent effects (e.g., 2,4-dimethylphenyl vs. 4-methoxyphenyl) on activity .
- Dose-Response Validation : Repeat assays across 3+ independent trials to confirm IC50 reproducibility .
Q. Table 2: Biological Activity Comparison
| Study | Activity (IC50) | Key Substituent | Reference |
|---|---|---|---|
| Ahmed et al. (2011) | Antihepatotoxic: 12.5 µM | 2,4-dimethylphenyl | |
| Khan et al. (2023) | α-Glucosidase inhibition: 8.7 µM | 7-methoxybenzofuran |
(Advanced) What computational methods support SAR analysis?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity to α-glucosidase (PDB: 1XSI) .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with antimicrobial efficacy .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
(Advanced) What advanced analytical techniques resolve structural ambiguities?
Methodological Answer:
- X-ray Crystallography : Determine absolute configuration of chiral centers (e.g., benzodioxine ring conformation) .
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals in complex regions .
- LC-MS/MS : Detect trace impurities (<0.1%) in final products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
